3-Tert-butyl-1,2-oxazole-4-carbaldehyde
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Overview
Description
3-Tert-butyl-1,2-oxazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H11NO2 It features a tert-butyl group attached to the third position of an oxazole ring, with an aldehyde functional group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to produce the oxazole ring. The aldehyde group can be introduced through selective oxidation of the corresponding alcohol or by formylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed:
Oxidation: 3-tert-butyl-1,2-oxazole-4-carboxylic acid.
Reduction: 3-tert-butyl-1,2-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
3-Tert-butyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to potential inhibitory effects.
Comparison with Similar Compounds
- 3-tert-butyl-1,2-oxazole-4-carboxylic acid
- 3-tert-butyl-1,2-oxazole-4-methanol
- 4-tert-butyl-1,2-oxazole
Uniqueness: 3-Tert-butyl-1,2-oxazole-4-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group on the oxazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
3-tert-butyl-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCNXECVBKLOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521395-16-3 |
Source
|
Record name | 3-tert-butyl-1,2-oxazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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